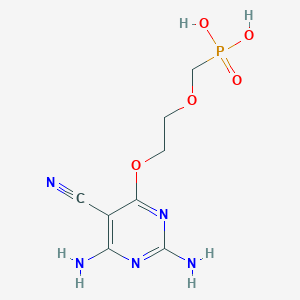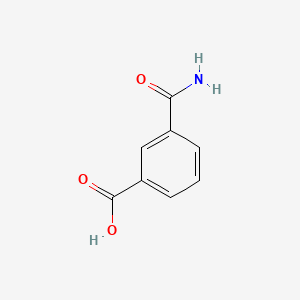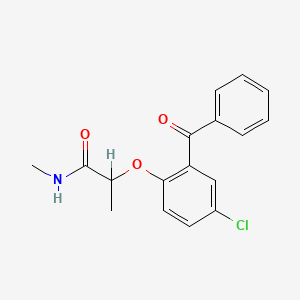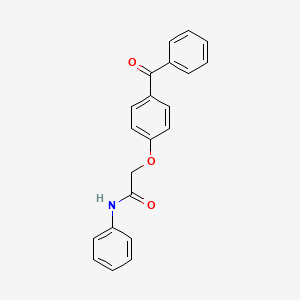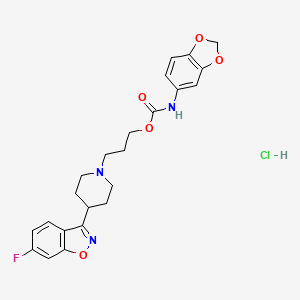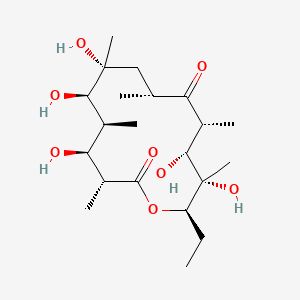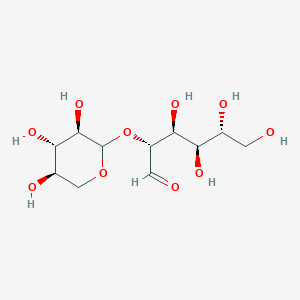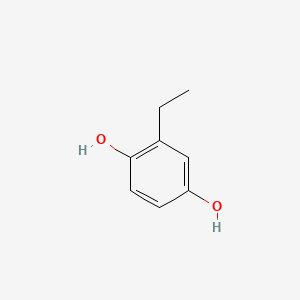![molecular formula C22H29ClN4O2 B1226041 1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea](/img/structure/B1226041.png)
1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Biotransformation and Metabolism
- Research by Sturm & Zech (1984) focused on the biotransformation of urapidil, a drug closely related to the compound . They identified various metabolites in different species, indicating the compound's metabolic pathways and transformation products in biological systems (Sturm & Zech, 1984).
Pharmacological Actions
- Millan et al. (1997) studied the effects of similar compounds on serotonin receptors. They found that certain receptor agonists and antagonists, structurally related to the compound, influenced physiological responses in rats (Millan, Péglion, Lavielle, & Perrin-Monneyron, 1997).
Antiallergic and Analgesic Activities
- Bosc & Jarry (1999) synthesized compounds with a structure similar to the compound and evaluated them for antiallergic and analgesic activities. This study highlights the potential therapeutic applications of such compounds (Bosc & Jarry, 1999).
Nonlinear Optical Material Properties
- Crasta, Ravindrachary, Bhajantri, & Gonsalves (2004) investigated 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, a compound structurally related to the one , for its nonlinear optical properties. This research suggests potential applications in materials science (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Synthesis Techniques
- Li et al. (2012) developed a novel synthesis technique for Urapidil, which shares a structural similarity with the compound. This research provides insights into efficient manufacturing processes for such compounds (Li, Zhang, Ma, Panpan, & Menghong, 2012).
Chemical Modification and Activity
- Nie et al. (2020) worked on chemical modification and the analgesic activity of a related urea-based TRPV1 antagonist. This study contributes to the understanding of structural modification and its impact on pharmacological properties (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).
Eigenschaften
Produktname |
1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea |
|---|---|
Molekularformel |
C22H29ClN4O2 |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
1-[3-[4-(2-chloro-5-methoxyphenyl)piperazin-1-yl]propyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C22H29ClN4O2/c1-17-4-6-18(7-5-17)25-22(28)24-10-3-11-26-12-14-27(15-13-26)21-16-19(29-2)8-9-20(21)23/h4-9,16H,3,10-15H2,1-2H3,(H2,24,25,28) |
InChI-Schlüssel |
FXEQPMSYJAWBQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCN2CCN(CC2)C3=C(C=CC(=C3)OC)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



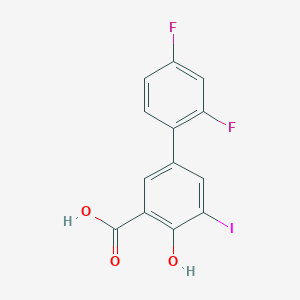
![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)
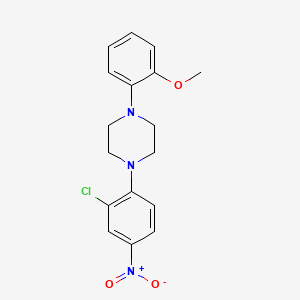
![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)
